molecular formula C15H12BrFO4 B2385667 3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzoic acid CAS No. 872197-40-5

3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzoic acid

Cat. No.: B2385667
CAS No.: 872197-40-5
M. Wt: 355.159
InChI Key: DIEIQDRKSNUYRK-UHFFFAOYSA-N
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Description

3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzoic acid is a chemical compound widely used in scientific research. Its versatile properties make it a valuable tool in various fields, including drug discovery and material synthesis.

Preparation Methods

The synthesis of 3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzoic acid typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant reaction conditions, making it suitable for synthesizing complex organic molecules. The reaction conditions often involve the use of palladium catalysts and boron reagents .

Chemical Reactions Analysis

3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and mechanisms.

    Medicine: It is used in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of materials with specific properties .

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzoic acid can be compared with other similar compounds, such as:

    3-Bromo-4-[(4-fluorobenzyl)oxy]benzaldehyde: This compound has a similar structure but lacks the methoxy group.

    2-Bromo-4-fluorobenzoic acid: This compound has a similar bromine and fluorine substitution pattern but lacks the benzyl and methoxy groups

These comparisons highlight the unique structural features and functional properties of this compound, making it a valuable compound in various research applications.

Properties

IUPAC Name

3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrFO4/c1-20-13-7-10(15(18)19)6-12(16)14(13)21-8-9-2-4-11(17)5-3-9/h2-7H,8H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEIQDRKSNUYRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)O)Br)OCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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